molecular formula C17H22N6O2 B11258792 2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11258792
M. Wt: 342.4 g/mol
InChI Key: IQBQDCBJKOGCQO-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an azepane group, a nitro group, and a 4-methylphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, azepane, and 4-methylphenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azepane or 4-methylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile
  • 1-(azepan-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one
  • 2-azepan-1-yl-1-(4-methylphenyl)ethanamine

Uniqueness

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O2/c1-12-6-8-13(9-7-12)19-16-14(23(24)25)15(18)20-17(21-16)22-10-4-2-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H3,18,19,20,21)

InChI Key

IQBQDCBJKOGCQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3

Origin of Product

United States

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